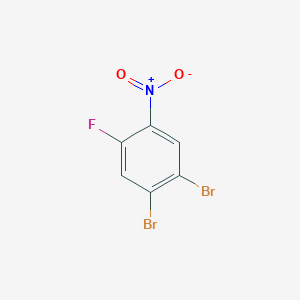

1,2-Dibromo-4-fluoro-5-nitrobenzene

Übersicht

Beschreibung

1,2-Dibromo-4-fluoro-5-nitrobenzene is an organic compound with the chemical formula C6H2Br2FNO2. It is a solid substance with a molecular weight of 298.89 g/mol. The compound is characterized by its pale yellow color and is sparingly soluble in water but soluble in organic solvents like methanol. It is commonly used as an intermediate in organic synthesis and pharmaceutical research processes .

Synthesis Analysis

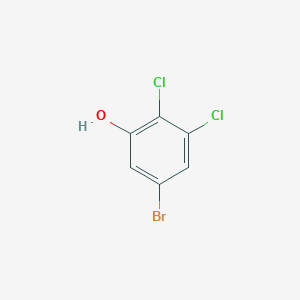

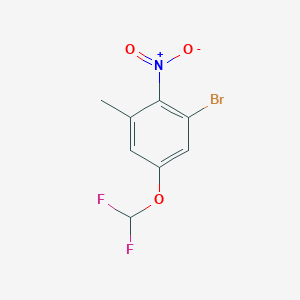

1,2-Dibromo-4-fluoro-5-nitrobenzene can be synthesized through a one-step reaction using 1,4-dibromo-2-fluoro-5-nitrobenzene as a starting material. Alternatively, it can be prepared from 4-bromo-5-fluoro-2-nitroaniline via diazotization reaction. This compound serves as an essential intermediate in both laboratory research and chemical production processes .

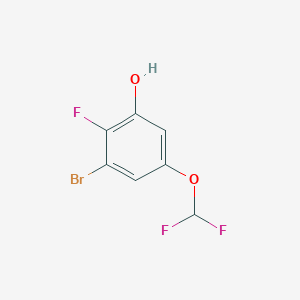

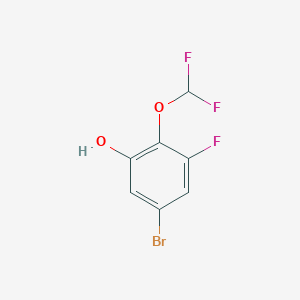

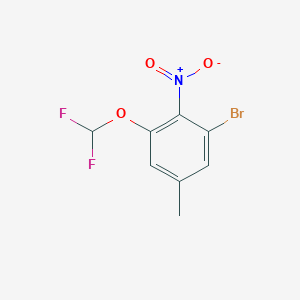

Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-4-fluoro-5-nitrobenzene consists of a benzene ring with two bromine atoms, one fluorine atom, and one nitro group attached. The IUPAC name for this compound is 1,2-dibromo-4-fluoro-5-nitrobenzene. Its InChI code is 1S/C~6~H~2~Br~2~FNO~2~/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H. The compound is stable when sealed and stored in a dry environment at temperatures between 2°C and 8°C .

Chemical Reactions Analysis

1,2-Dibromo-4-fluoro-5-nitrobenzene can participate in various chemical reactions, including substitution reactions, electrophilic aromatic substitution, and nucleophilic aromatic substitution. Its reactivity is influenced by the presence of halogen atoms and the nitro group. Further studies are needed to explore its full range of reactions and applications .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

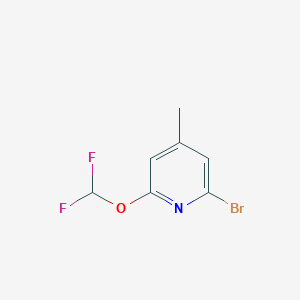

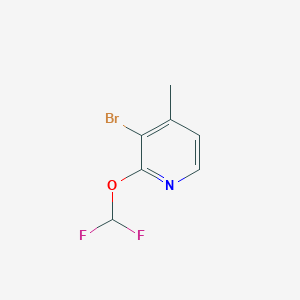

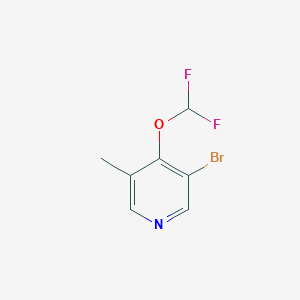

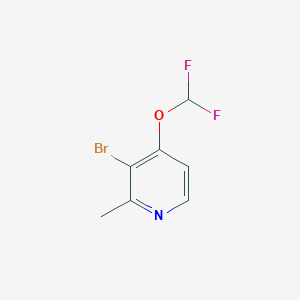

Synthesis of Fluorinated Pyridines

Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties1,2-Dibromo-4-fluoro-5-nitrobenzene can serve as a precursor in the synthesis of these compounds, which are used in various fields such as pharmaceuticals, agrochemicals, and materials science . The introduction of fluorine atoms into lead structures is a common modification to improve physical and biological properties.

Organic Synthesis Intermediates

As an organic intermediate, this compound is utilized in laboratory research and chemical production processes. It can be transformed through a single-step reaction or prepared from related bromo-fluoro-nitrobenzene compounds via diazotization reactions . These intermediates are crucial for developing new synthetic pathways and molecules.

Radiotherapy Agents

The compound’s derivatives, particularly those containing fluorine-18, are of interest in the development of imaging agents for radiotherapy. These agents can be used for localized treatment of cancer, providing a targeted approach to therapy .

Agricultural Chemistry

In the search for new agricultural products, the introduction of fluorine atoms into aromatic rings is a common strategy1,2-Dibromo-4-fluoro-5-nitrobenzene can contribute to the synthesis of compounds with improved physical, biological, and environmental properties .

Safety and Hazards

1,2-Dibromo-4-fluoro-5-nitrobenzene should be handled with care due to its potential hazards. It is essential to follow safety guidelines and wear appropriate protective gear when working with this compound. Detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Many nitrobenzene derivatives are known to interact with amino acids, often forming dinitrophenyl-amino acids . This suggests that 1,2-Dibromo-4-fluoro-5-nitrobenzene could potentially interact with proteins or enzymes in a similar manner.

Mode of Action

Nitrobenzene derivatives often undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .

Eigenschaften

IUPAC Name |

1,2-dibromo-4-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZUASJNJXPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-4-fluoro-5-nitrobenzene | |

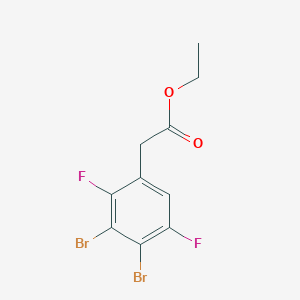

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

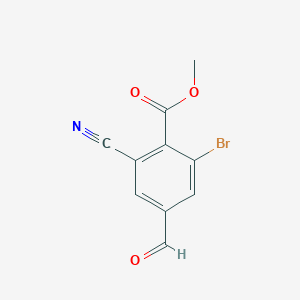

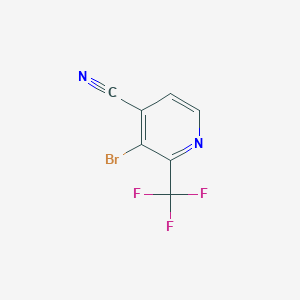

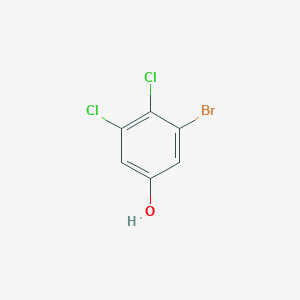

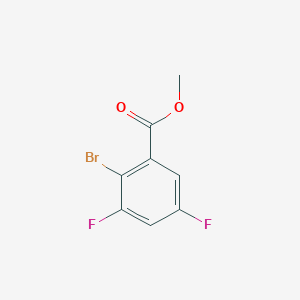

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.